BenchChemオンラインストアへようこそ!

Marumoside A

Th17 inflammation psoriasis cytokine modulation

Marumoside A is a phenolic glycoside isolated from the leaves and seeds of Moringa oleifera. Its structure comprises a 4'-hydroxyphenylethanamide aglycone conjugated to an α-L-rhamnopyranosyl sugar moiety.

Molecular Formula C14H19NO6
Molecular Weight 297.30 g/mol
CAS No. 1309604-34-9
Cat. No. B3418819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMarumoside A
CAS1309604-34-9
Molecular FormulaC14H19NO6
Molecular Weight297.30 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=CC=C(C=C2)CC(=O)N)O)O)O
InChIInChI=1S/C14H19NO6/c1-7-11(17)12(18)13(19)14(20-7)21-9-4-2-8(3-5-9)6-10(15)16/h2-5,7,11-14,17-19H,6H2,1H3,(H2,15,16)/t7-,11-,12+,13+,14-/m0/s1
InChIKeyFBANEUHXMFEIRO-WBFOWJMUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Marumoside A (CAS 1309604-34-9): Phenolic Glycoside from Moringa oleifera for Anti-inflammatory Research Procurement


Marumoside A is a phenolic glycoside isolated from the leaves and seeds of Moringa oleifera [1]. Its structure comprises a 4'-hydroxyphenylethanamide aglycone conjugated to an α-L-rhamnopyranosyl sugar moiety [2]. With the molecular formula C14H19NO6 and a molecular weight of 297.30 g/mol [3], Marumoside A is commercially available with purity levels exceeding 98% [4]. The compound has been investigated for its ability to modulate inflammatory pathways and suppress Th17-relevant cytokine expression [5].

Why Marumoside A Cannot Be Substituted with Generic Phenolic Glycosides or Niazirin in Preclinical Studies


Marumoside A exhibits a unique 4'-hydroxyphenylethanamide aglycone linked to an α-L-rhamnopyranoside, structurally distinct from the pyrrole alkaloid glycosides (e.g., pyrrolemarumine 4″-O-α-L-rhamnopyranoside) and the nitrile-containing niazirin also found in Moringa oleifera [1]. This structural differentiation translates into divergent cytokine modulation profiles: Marumoside A demonstrates selective suppression of IL-17A, IL-22, and IL-23 p19 expression, while niazirin and sitosterol-3-O-β-D-glucoside exhibit different activity patterns across the Th17 cytokine panel [2]. Moreover, Marumoside A's terminal acetamide functional group enables synthetic derivatization into lipid conjugates with enhanced TNF-α inhibitory potency (IC50 16.7 µM for oleoyl derivative vs. parent compound), a modification pathway not accessible to marumoside B or niazirin [3]. The compound's physicochemical profile—XlogP -0.6 and TPSA 122.0 Ų—differs significantly from marumoside B (XlogP -2.20, TPSA 201.00 Ų), resulting in distinct solubility and membrane permeability characteristics that directly impact in vitro assay performance [4].

Marumoside A (CAS 1309604-34-9) Quantitative Differentiation Evidence: Comparative Activity Data for Procurement Decisions


Selective Suppression of IL-23 p19 and IL-17A Expression vs. Niazirin in LPS-Stimulated THP-1 Cells

In lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells, Marumoside A demonstrated differential cytokine suppression compared to niazirin and sitosterol-3-O-β-D-glucoside. Marumoside A significantly suppressed IL-23 p19 mRNA expression and IL-17A secretion, whereas niazirin exhibited a distinct activity profile across the Th17-relevant cytokine panel [1].

Th17 inflammation psoriasis cytokine modulation

In Vivo Amelioration of Psoriasis-Like Skin Lesions vs. Vehicle Control with Dose-Dependent IL-17A mRNA Reduction

In a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced psoriasis-like skin lesion mouse model, Marumoside A treatment ameliorated skin lesions, decreased IL-17A mRNA expression in lesional skin, and increased expression of keratinocyte differentiation markers including loricrin and involucrin [1].

in vivo efficacy psoriasis TPA-induced model

Lipid Derivatization Enhances TNF-α Inhibition Potency (IC50 16.7 µM for Oleoyl Derivative) vs. Parent Marumoside A

Marumoside A was chemically modified to synthesize lipid derivatives using different fatty amines. The oleoyl amine (unsaturated) lipid derivative demonstrated enhanced anti-inflammatory activity compared to the parent Marumoside A and its saturated lipid derivatives, with IC50 values of 16.7 µM for TNF-α inhibition and 23.4 µM for IL-1β inhibition [1].

synthetic derivatization TNF-α inhibition anti-inflammatory

DPPH Radical Scavenging Activity of Marumoside A and Its Lipid Derivatives vs. Parent Compound

Marumoside A and its synthesized lipid derivatives were evaluated for antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Both the parent compound and its lipid derivatives demonstrated measurable DPPH radical scavenging activity [1].

antioxidant DPPH assay free radical scavenging

Computational ADMET Prediction: Favorable Low Toxicity Profile vs. In Silico Benchmarking

Computational analysis of Marumoside A against bone sarcoma targets revealed strong binding affinities and favorable pharmacokinetic properties. The compound exhibited a predicted low toxicity profile in silico, supporting its potential as a candidate for further preclinical evaluation [1].

ADMET prediction toxicity profiling computational pharmacology

Physicochemical Differentiation from Marumoside B: XlogP -0.60 vs. -2.20 and TPSA 122.0 vs. 201.0 Ų

Marumoside A and Marumoside B, though structurally related 4'-hydroxyphenylethanamide glycosides co-isolated from Moringa oleifera, exhibit markedly different physicochemical profiles. Marumoside A has an XlogP of -0.60 and topological polar surface area (TPSA) of 122.0 Ų, while Marumoside B has an XlogP of -2.20 and TPSA of 201.00 Ų [1][2].

physicochemical properties solubility membrane permeability

Marumoside A (CAS 1309604-34-9): Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


Th17-Mediated Inflammatory Disease Research (Psoriasis, Inflammatory Bowel Disease)

Marumoside A is the preferred Moringa oleifera-derived compound for Th17-mediated inflammatory disease research based on its demonstrated suppression of IL-17A, IL-22, and IL-23 p19 in LPS-stimulated THP-1 cells, and its in vivo amelioration of psoriasis-like skin lesions with decreased IL-17A mRNA expression [1]. The compound's differential cytokine suppression profile relative to niazirin makes it specifically suited for IL-23/IL-17 axis modulation studies.

Synthetic Derivatization and Structure-Activity Relationship (SAR) Studies

Marumoside A is a modifiable scaffold for synthetic chemistry programs requiring anti-inflammatory lead optimization. The compound's terminal acetamide functional group enables lipid derivatization, with the oleoyl amine derivative demonstrating enhanced TNF-α inhibitory potency (IC50 16.7 µM) compared to the parent compound [2]. This derivatization pathway is not accessible to marumoside B or niazirin, establishing Marumoside A as the uniquely suitable starting material for synthetic anti-inflammatory lead development.

Dual-Mechanism Anti-inflammatory and Antioxidant Assays

For research applications requiring compounds with both anti-inflammatory and antioxidant activities, Marumoside A provides a single-agent solution with demonstrated DPPH radical scavenging activity alongside TNF-α and IL-1β inhibitory effects [2]. This dual activity profile supports its use in oxidative stress-associated inflammation models where multi-target modulation is desired.

Membrane Permeability-Dependent Cell-Based Assays Requiring Moderate Lipophilicity

When selecting among Moringa oleifera phenolic glycosides for cell-based assays, Marumoside A offers superior membrane permeability characteristics compared to Marumoside B (XlogP -0.60 vs. -2.20; TPSA 122.0 vs. 201.0 Ų) [3][4]. This 40-fold difference in predicted lipophilicity makes Marumoside A the more appropriate choice for intracellular target engagement studies requiring passive membrane diffusion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Marumoside A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.